Sulfalene-13C6: A Technical Guide for Researchers
Sulfalene-13C6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of Sulfalene-13C6, an isotopically labeled form of the sulfonamide antibacterial and antimalarial agent, Sulfalene. This document is intended to serve as a valuable resource for professionals in drug development and scientific research.
Core Chemical Properties and Structure
Sulfalene-13C6 is a stable isotope-labeled version of Sulfalene, where six carbon atoms in the benzene ring have been substituted with Carbon-13 isotopes.[1][2][3][4] This labeling provides a distinct mass signature, making it an invaluable tool for metabolic and pharmacokinetic studies.
Chemical Structure
The structural formula of Sulfalene-13C6 is presented below. The six Carbon-13 atoms are located on the sulfanilamide ring.
Caption: 2D Chemical Structure of Sulfalene-13C6.
Physicochemical Data
The key physicochemical properties of Sulfalene-13C6 are summarized in the table below. For properties where specific data for the labeled compound is not available, data for the parent compound, Sulfalene, is provided as a close approximation.
| Property | Value | Source |
| Molecular Formula | C₅¹³C₆H₁₂N₄O₃S | [1][3] |
| Molecular Weight | 286.26 g/mol | [1][2][3][4] |
| Appearance | Solid | [1] |
| Purity | >99.0% | [3] |
| Solubility | 10 mM in DMSO | [3] |
| Melting Point (Sulfalene) | 176 °C | |
| LogP (Sulfalene) | 0.7 | |
| SMILES | N[13C]1=[13CH][13CH]=--INVALID-LINK--[13CH]=[13CH]1 | [3] |
| Synonyms | Sulfametopyrazine-13C6, AS-18908-13C6 | [1][2] |
Storage and Handling
For optimal stability, Sulfalene-13C6 powder should be stored at 4°C in a dry, sealed container, away from moisture. Stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[1]
Biological Activity and Mechanism of Action
Sulfalene, the parent compound of Sulfalene-13C6, is a long-acting sulfonamide antibiotic.[1][3][4] Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, Sulfalene effectively halts bacterial proliferation.
Caption: Mechanism of action of Sulfalene.
Experimental Protocols and Applications
The primary application of Sulfalene-13C6 is as an internal standard in pharmacokinetic and metabolic studies, leveraging techniques such as mass spectrometry. The isotopic label allows for the precise differentiation and quantification of the drug and its metabolites from endogenous compounds.
General Workflow for a Pharmacokinetic Study
A typical experimental workflow for using Sulfalene-13C6 in a pharmacokinetic study is outlined below. This process involves administering the unlabeled drug and using the labeled version as an internal standard for accurate quantification.
Caption: Experimental workflow for a pharmacokinetic study using Sulfalene-13C6.
Methodologies for Key Experiments
Sample Preparation for LC-MS/MS Analysis:
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Thawing: Thaw biological samples (e.g., plasma) on ice.
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Aliquoting: Aliquot 100 µL of each sample into a clean microcentrifuge tube.
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Spiking with Internal Standard: Add 10 µL of a pre-prepared 1 µg/mL solution of Sulfalene-13C6 in methanol to each sample.
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Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate proteins.
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Vortexing: Vortex each sample for 1 minute to ensure thorough mixing.
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Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions (Illustrative):
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Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
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Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to separate the analyte from matrix components.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray ionization (ESI) in positive mode.
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MRM Transitions:
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Sulfalene: Q1/Q3 transition (e.g., m/z 281.1 -> 156.1)
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Sulfalene-13C6: Q1/Q3 transition (e.g., m/z 287.1 -> 162.1)
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This technical guide provides a foundational understanding of Sulfalene-13C6 for its effective application in research and development. For specific experimental designs, further optimization of protocols is recommended based on the instrumentation and matrices used.
